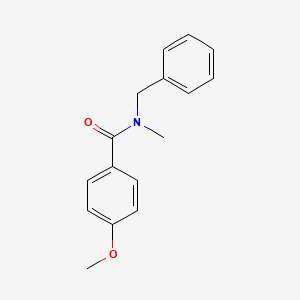
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an isopentylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Isopentylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with isopentylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the isopentylamino group to the cyclohexane ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted cyclohexylamines.
Scientific Research Applications
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Isopentylamino)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Isopentylamino)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
Cyclohexanol: A simpler analog without the isopentylamino group.
Cyclohexanone: The ketone precursor used in the synthesis.
Uniqueness
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both amino and hydroxyl groups make it a versatile compound in various applications.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1S,2S)-2-(3-methylbutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-8-12-10-5-3-4-6-11(10)13/h9-13H,3-8H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
QJWIAQUQHIJBFO-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)CCN[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(C)CCNC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)


![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)



![(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13353373.png)

![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)

